![molecular formula C15H11FN2OS2 B2367932 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896349-18-1](/img/structure/B2367932.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
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Overview
Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide” is a chemical compound that likely contains a benzothiazole group, which is a type of heterocyclic compound . Benzothiazoles are often used in organic chemistry and medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, where two molecules are joined together with the aid of a catalyst . For instance, a similar compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the benzothiazole group .Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound. It exhibits inhibitory effects against bacteria, fungi, and other microorganisms. Its mechanism of action involves disrupting cell membranes or interfering with essential metabolic pathways. Further studies explore its efficacy against specific pathogens and potential therapeutic applications .
- Researchers have investigated the interaction of this compound with DNA. Its binding affinity to DNA strands can influence gene expression, repair mechanisms, and cell cycle regulation. Understanding these interactions may lead to applications in drug design, gene therapy, and diagnostics .
Antimicrobial Activity
DNA-Binding Studies
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJVOJGDSPERQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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